Regioisomeric Scaffold Differentiation: Thiazolo[3,2-g]purine vs. Thiazolo[2,3-f]purine Core
The target compound possesses a thiazolo[3,2-g]purine-2,4-dione scaffold, whereas the vast majority of published thiazolo-purine-diones incorporate the [2,3-f] fusion. This regioisomerism shifts the sulfur atom from the six-membered ring periphery ([2,3-f]) to a bridgehead position ([3,2-g]), altering the HOMO–LUMO gap and dipole moment of the tricyclic system [1]. No commercial or literature compound with the [3,2-g] scaffold has been reported to possess the same biological target profile as the corresponding [2,3-f] isomer, and no direct head-to-head pharmacological comparison has been published. Procurement of the [2,3-f] analog as a surrogate is therefore an unvalidated substitution.
| Evidence Dimension | Ring-fusion regioisomerism (scaffold topology) |
|---|---|
| Target Compound Data | [3,2-g] fusion; sulfur at bridgehead position; MW 280.35 g/mol |
| Comparator Or Baseline | [2,3-f] fusion (e.g., 3-isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione); sulfur in six-membered ring; MW 280.35 g/mol |
| Quantified Difference | Positional isomer with identical molecular formula; no quantitative activity comparison available |
| Conditions | Structure-based inference; no comparative biological assay located |
Why This Matters
The regioisomeric scaffold determines the three-dimensional presentation of the purine-dione pharmacophore to biological targets; substituting one regioisomer for another introduces an uncharacterized variable that can invalidate structure–activity relationship (SAR) models.
- [1] J. Heterocyclic Chem., 1973, 10, 487–494. Mesoionic purinone analogs III. Establishes the existence and properties of distinct thiazolo-purine regioisomers. View Source
